6-Fluoro-5-methylquinoxaline
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Overview
Description
6-Fluoro-5-methylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles that have gained significant attention due to their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. The incorporation of a fluorine atom into the quinoxaline structure enhances its biological activity and chemical stability, making this compound a compound of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-methylquinoxaline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-fluoroaniline with 1,2-dicarbonyl compounds such as glyoxal or diketones in the presence of a suitable catalyst can lead to the formation of this compound. The reaction typically requires refluxing in a solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-5-methylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of this compound can yield the corresponding dihydroquinoxaline derivatives using reducing agents like sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; reaction conditions typically involve mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in solvents like ethanol or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted under basic conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides
Reduction: Dihydroquinoxaline derivatives
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-5-methylquinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and antiviral properties. It is used in the development of new antimicrobial agents.
Medicine: Due to its biological activities, this compound is investigated for potential therapeutic applications, including anticancer and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 6-Fluoro-5-methylquinoxaline involves its interaction with specific molecular targets. For instance, in its antibacterial activity, the compound targets bacterial enzymes such as DNA gyrase and topoisomerase IV. By binding to these enzymes, it stabilizes the enzyme-DNA complex, leading to the inhibition of DNA replication and ultimately causing bacterial cell death . The incorporation of the fluorine atom enhances the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoroquinoline
- 5-Methylquinoxaline
- 6-Fluoro-4-hydroxyquinoline
- 6-Fluoro-2-methylquinoline
Comparison
6-Fluoro-5-methylquinoxaline is unique due to the presence of both a fluorine atom and a methyl group on the quinoxaline ring. This combination enhances its biological activity and chemical stability compared to similar compounds. For example, 6-Fluoroquinoline lacks the methyl group, which may result in different biological properties. Similarly, 5-Methylquinoxaline does not have the fluorine atom, which can affect its chemical reactivity and stability .
Properties
Molecular Formula |
C9H7FN2 |
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Molecular Weight |
162.16 g/mol |
IUPAC Name |
6-fluoro-5-methylquinoxaline |
InChI |
InChI=1S/C9H7FN2/c1-6-7(10)2-3-8-9(6)12-5-4-11-8/h2-5H,1H3 |
InChI Key |
OUSISOACRKUKRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=NC=CN=C12)F |
Origin of Product |
United States |
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